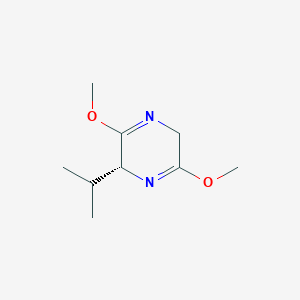

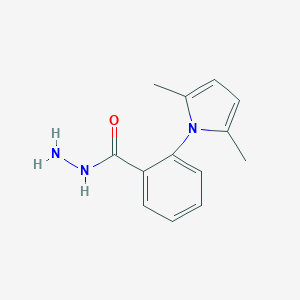

1-(Quinolin-5-yl)ethanone

Descripción general

Descripción

Synthesis Analysis

Synthesis of 1-(Quinolin-5-yl)ethanone derivatives often involves multi-step chemical reactions, utilizing a variety of starting materials and catalysts to achieve the desired chemical structures. One approach involves the condensation of quinoxalinyl-pyridines or related nitrogen-containing heterocycles with aldehydes, ketones, or acyl chlorides in the presence of catalysts like iron or cobalt dichloride, to form complex compounds with the quinolinyl moiety (Sun et al., 2007). Another method includes the cyclization of ethanone derivatives bearing the quinolinyl group to form pyrrolo[1,2-a]quinoxalines, utilizing iron-catalyzed intramolecular C-N bond formation (Zhang et al., 2015).

Molecular Structure Analysis

The molecular structure of 1-(Quinolin-5-yl)ethanone derivatives is characterized by X-ray crystallography, revealing planar quinoline units and various substituent effects influencing the overall molecular geometry. For instance, the quinolinyl and ethanone moieties may adopt specific orientations relative to each other, affecting the molecule's electronic properties and reactivity (Thiruvalluvar et al., 2007).

Chemical Reactions and Properties

1-(Quinolin-5-yl)ethanone and its derivatives participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic aromatic substitutions, leading to a wide range of functionalized compounds. These reactions are often catalyzed by metals such as palladium or iron, under mild conditions, showcasing the versatility of the quinolinyl ethanone scaffold in organic synthesis (Peng et al., 2018).

Aplicaciones Científicas De Investigación

1. Medicinal Chemistry

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Quinoline skeletons are important in anticancer drug improvement, as their derivatives show significant results through different mechanisms: They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .

2. Biological and Pharmaceutical Activities

Quinoline and its analogues have a wide range of synthesis protocols reported in the literature for the construction of this scaffold . The quinolones and their heteroannulated derivatives have high importance due to their diverse spectrum of biological activities as antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant and diuretic activities .

3. Synthesis of Biologically and Pharmaceutically Active Compounds

Quinoline and its analogues have a wide range of synthesis protocols reported in the literature for the construction of this scaffold . Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .

4. Therapeutic Potential

Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .

5. PDE10A Inhibitor for Schizophrenia

Some quinoline derivatives, such as the methylpyrimidyl pyrazoloquinoline compound, have emerged as potent PDE10A inhibitors for schizophrenia .

6. Efficient Visible Light Mediated Synthesis

Quinoline derivatives can be synthesized using a highly atom economical photocatalytic method, with low catalyst loading, high yield, and no undesirable by-product . This provides an efficient greener alternative to all conventional synthesis reported to date .

7. Synthesis of Bioactive Chalcone Derivatives

Quinoline derivatives have been used in the synthesis of bioactive chalcone derivatives. These compounds have shown promising pharmacological activities .

8. Antimicrobial Potential

Some quinoline derivatives have been evaluated for their in vitro antimicrobial potential against various bacterial strains such as V. cholera, B. subtilis, K. pneumoniae, S. aureus, and E. coli .

9. Treatment of Various Health Threats

Quinolinyl-pyrazoles have been studied for their potential in the treatment of various health threats. This research could inspire synthetic as well as medicinal chemists who are in quest of less toxic and more potent quinolinyl-pyrazoles .

10. Industrial and Medicinal Applications

Quinoline is an essential segment of both natural and synthetic compounds. It has a potential for industrial and medicinal applications .

11. Construction and Functionalization of Quinoline Scaffold

Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are useful for the construction and functionalization of the quinoline scaffold .

12. Synthesis of Pyrazole Derivatives

Quinoline derivatives have been used in the synthesis of pyrazole derivatives, which have shown significant biological activities .

Direcciones Futuras

Quinoline and its derivatives have a wide range of applications in medicinal chemistry research, particularly in the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The swift development of new molecules containing this nucleus has generated many research reports in a brief span of time . Therefore, there is a requirement to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research .

Propiedades

IUPAC Name |

1-quinolin-5-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8(13)9-4-2-6-11-10(9)5-3-7-12-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGOYTDRBSUDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC=NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572179 | |

| Record name | 1-(Quinolin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Quinolin-5-yl)ethanone | |

CAS RN |

103854-56-4 | |

| Record name | 1-(Quinolin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

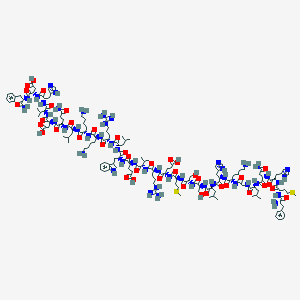

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride](/img/structure/B26460.png)